molecular formula C9H10N2O B1210209 2-(2-Hydroxyethyl)benzimidazole CAS No. 4857-01-6

2-(2-Hydroxyethyl)benzimidazole

Cat. No.: B1210209
CAS No.: 4857-01-6
M. Wt: 162.19 g/mol
InChI Key: KNWQKDWAKRSKIF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a hydroxyethyl substituent at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-(2-Hydroxyethyl)benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

Target of Action:

The substitution pattern around the benzimidazole nucleus significantly influences their effects .

Biochemical Pathways:

These activities may involve modulation of various cellular pathways .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.

: Ibrahim, H. A., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6, 41. Read more

Safety and Hazards

The safety data sheet for 2-(2-Hydroxyethyl)benzimidazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent advances in the synthesis of benzimidazoles suggest that these compounds are key components to functional molecules used in a variety of applications . The anticancer activities of 2-substituted benzimidazole derivatives have been highlighted, suggesting potential future directions in the design of more selective, potent, and multi-target anticancer compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)benzimidazole typically involves the reaction of o-phenylenediamine with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring with the hydroxyethyl substituent.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: 2-(2-Carboxyethyl)benzimidazole

    Reduction: Hydrogenated benzimidazole derivatives

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 2-Aminobenzimidazole

Comparison: 2-(2-Hydroxyethyl)benzimidazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to 2-phenylbenzimidazole and 2-methylbenzimidazole, the hydroxyethyl group enhances its solubility and reactivity. The presence of the hydroxyethyl group also allows for additional functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWQKDWAKRSKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197553
Record name 2-(Hydroxyethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-01-6
Record name 2-(Hydroxyethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethyl)benzimidazole
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Record name 2-(Hydroxyethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Benzimidazol-2-yl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-(2-Hydroxyethyl)benzimidazole relate to its activity in platinum(II) complexes designed for anticancer activity?

A1: Research suggests that modifying the benzimidazole ring in platinum(II) complexes can impact their cytotoxic activity. Specifically, a study comparing two platinum(II) complexes, one containing 2-acetoxymethyl benzimidazole and the other containing this compound as ligands, found that the complex with the more lipophilic 2-acetoxymethyl group (Compound 1) exhibited higher cytotoxicity than the complex with the this compound ligand (Compound 2) []. This suggests that increasing the lipophilicity of the benzimidazole ligand may enhance the cytotoxic activity of these platinum(II) complexes. Additionally, both complexes demonstrated higher activity against the MDA-MB-231 (ER(-)) breast cancer cell line compared to the MCF-7 (ER(+)) cell line [], indicating potential selectivity towards certain cancer cell types.

Q2: Can this compound undergo dehydration reactions, and what is the product of such a reaction?

A2: Yes, this compound can undergo dehydration. Research indicates that this reaction yields 6,13-Dimethyl-5H,12H-pyrazino(1,2-a:4,5-a′)bisbenzimidazole [, ]. This information highlights the reactivity of the hydroxyethyl group in this compound and its potential to form more complex heterocyclic structures.

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